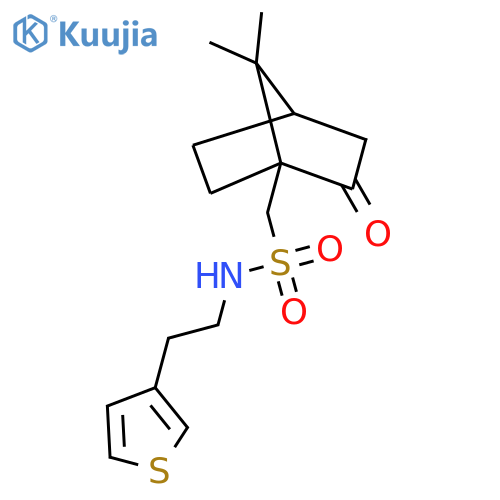

Cas no 1797082-04-2 (1-{7,7-dimethyl-2-oxobicyclo2.2.1heptan-1-yl}-N-2-(thiophen-3-yl)ethylmethanesulfonamide)

1-{7,7-dimethyl-2-oxobicyclo2.2.1heptan-1-yl}-N-2-(thiophen-3-yl)ethylmethanesulfonamide 化学的及び物理的性質

名前と識別子

-

- 1-{7,7-dimethyl-2-oxobicyclo2.2.1heptan-1-yl}-N-2-(thiophen-3-yl)ethylmethanesulfonamide

- 1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(2-(thiophen-3-yl)ethyl)methanesulfonamide

- 1797082-04-2

- AKOS024559465

- 1-{7,7-DIMETHYL-2-OXOBICYCLO[2.2.1]HEPTAN-1-YL}-N-[2-(THIOPHEN-3-YL)ETHYL]METHANESULFONAMIDE

- F6436-1658

- 1-(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)-N-(2-thiophen-3-ylethyl)methanesulfonamide

-

- インチ: 1S/C16H23NO3S2/c1-15(2)13-3-6-16(15,14(18)9-13)11-22(19,20)17-7-4-12-5-8-21-10-12/h5,8,10,13,17H,3-4,6-7,9,11H2,1-2H3

- InChIKey: TYTZOBABQJGURL-UHFFFAOYSA-N

- ほほえんだ: S(CC12C(CC(CC1)C2(C)C)=O)(NCCC1=CSC=C1)(=O)=O

計算された属性

- せいみつぶんしりょう: 341.11193594g/mol

- どういたいしつりょう: 341.11193594g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 22

- 回転可能化学結合数: 6

- 複雑さ: 552

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 99.9Ų

- 疎水性パラメータ計算基準値(XlogP): 2.4

1-{7,7-dimethyl-2-oxobicyclo2.2.1heptan-1-yl}-N-2-(thiophen-3-yl)ethylmethanesulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6436-1658-20mg |

1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-[2-(thiophen-3-yl)ethyl]methanesulfonamide |

1797082-04-2 | 20mg |

$99.0 | 2023-09-09 | ||

| Life Chemicals | F6436-1658-10μmol |

1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-[2-(thiophen-3-yl)ethyl]methanesulfonamide |

1797082-04-2 | 10μmol |

$69.0 | 2023-09-09 | ||

| Life Chemicals | F6436-1658-10mg |

1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-[2-(thiophen-3-yl)ethyl]methanesulfonamide |

1797082-04-2 | 10mg |

$79.0 | 2023-09-09 | ||

| Life Chemicals | F6436-1658-2μmol |

1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-[2-(thiophen-3-yl)ethyl]methanesulfonamide |

1797082-04-2 | 2μmol |

$57.0 | 2023-09-09 | ||

| Life Chemicals | F6436-1658-5μmol |

1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-[2-(thiophen-3-yl)ethyl]methanesulfonamide |

1797082-04-2 | 5μmol |

$63.0 | 2023-09-09 | ||

| Life Chemicals | F6436-1658-5mg |

1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-[2-(thiophen-3-yl)ethyl]methanesulfonamide |

1797082-04-2 | 5mg |

$69.0 | 2023-09-09 | ||

| Life Chemicals | F6436-1658-25mg |

1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-[2-(thiophen-3-yl)ethyl]methanesulfonamide |

1797082-04-2 | 25mg |

$109.0 | 2023-09-09 | ||

| Life Chemicals | F6436-1658-2mg |

1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-[2-(thiophen-3-yl)ethyl]methanesulfonamide |

1797082-04-2 | 2mg |

$59.0 | 2023-09-09 | ||

| Life Chemicals | F6436-1658-1mg |

1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-[2-(thiophen-3-yl)ethyl]methanesulfonamide |

1797082-04-2 | 1mg |

$54.0 | 2023-09-09 | ||

| Life Chemicals | F6436-1658-15mg |

1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-[2-(thiophen-3-yl)ethyl]methanesulfonamide |

1797082-04-2 | 15mg |

$89.0 | 2023-09-09 |

1-{7,7-dimethyl-2-oxobicyclo2.2.1heptan-1-yl}-N-2-(thiophen-3-yl)ethylmethanesulfonamide 関連文献

-

Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218

-

Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153

-

Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402

-

John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348

-

Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807

-

6. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360

-

Hua Zhao,Xiaoru Shao,Taimin Wang,Shuxian Qiu,Huifei Wang Chem. Commun., 2018,54, 4927-4930

-

Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588

-

Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521

1-{7,7-dimethyl-2-oxobicyclo2.2.1heptan-1-yl}-N-2-(thiophen-3-yl)ethylmethanesulfonamideに関する追加情報

Introduction to Compound with CAS No. 1797082-04-2 and Product Name: 1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-2-(thiophen-3-yl)ethylmethanesulfonamide

The compound with the CAS number 1797082-04-2 and the product name 1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-2-(thiophen-3-yl)ethylmethanesulfonamide represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its complex bicyclic structure and functionalized side chains, has garnered attention for its potential applications in drug discovery and development. The presence of a bicyclo[2.2.1]heptanone core combined with a thiophene moiety and a methanesulfonamide group makes it a versatile scaffold for designing novel bioactive compounds.

In recent years, there has been a growing interest in the development of small molecules that can modulate biological pathways associated with various diseases. The structural features of this compound suggest that it may possess properties suitable for interaction with biological targets, making it a promising candidate for further investigation. Specifically, the 7,7-dimethyl substitution on the bicyclic core enhances its steric hindrance, which can be crucial for optimizing binding affinity to protein targets.

The thiophen-3-yl group is another key feature that contributes to the compound's potential bioactivity. Thiophenes are well-known heterocyclic compounds that are frequently incorporated into pharmaceuticals due to their ability to engage in hydrogen bonding and π-stacking interactions with biological macromolecules. This moiety has been extensively studied in the context of antiviral, anticancer, and anti-inflammatory agents, suggesting that the current compound may exhibit similar therapeutic effects.

The N-2-(thiophen-3-yl)ethylmethanesulfonamide side chain further enriches the compound's chemical diversity. Methanesulfonamides are commonly used as pharmacophores in drug design due to their ability to form stable hydrogen bonds and their role as leaving groups in nucleophilic substitution reactions. The combination of these functional groups in this molecule creates a rich chemical space for exploration, potentially leading to the discovery of novel therapeutic agents.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of molecules with high accuracy before conducting expensive wet-lab experiments. The structural features of this compound have been analyzed using molecular modeling techniques, which suggest that it may interact with enzymes and receptors involved in key metabolic pathways. For instance, studies indicate that molecules containing a bicyclo[2.2.1]heptanone scaffold can exhibit inhibitory activity against certain kinases and proteases, which are often implicated in disease pathogenesis.

Furthermore, the methanesulfonamide group has been shown to enhance drug bioavailability by improving solubility and metabolic stability. This property is particularly important for oral administration, where poor solubility can significantly limit therapeutic efficacy. The presence of both a thiophene and a methanesulfonamide moiety in this compound may also contribute to its ability to cross biological membranes, further increasing its potential as a drug candidate.

Current research in medicinal chemistry emphasizes the importance of structure-activity relationships (SAR) in designing effective drugs. The unique structural motif of this compound provides an excellent opportunity to explore SAR by modifying specific functional groups while maintaining the overall scaffold integrity. Such modifications can lead to optimized derivatives with enhanced potency, selectivity, and pharmacokinetic properties.

The synthesis of this compound represents a significant achievement in synthetic organic chemistry. The construction of the bicyclo[2.2.1]heptanone core required careful selection of reaction conditions and intermediates to ensure high yield and purity. Once synthesized, the introduction of the thiophen-3-yl and N-2-(thiophen-3-yl)ethylmethanesulfonamide groups was achieved through well-established coupling reactions, such as Suzuki-Miyaura coupling for the thiophene moiety and nucleophilic substitution for the methanesulfonamide group.

In conclusion, the compound with CAS No. 1797082-04-2 and the product name 1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-2-(thiophen-3-yl)ethylmethanesulfonamide is a structurally complex molecule with significant potential for further development as a pharmaceutical agent. Its unique combination of functional groups makes it an attractive scaffold for designing novel bioactive compounds targeting various diseases. As research in this area continues to progress, it is likely that more derivatives will be synthesized and evaluated for their therapeutic efficacy.

1797082-04-2 (1-{7,7-dimethyl-2-oxobicyclo2.2.1heptan-1-yl}-N-2-(thiophen-3-yl)ethylmethanesulfonamide) 関連製品

- 917749-72-5(2-(4-Fluoro-benzylamino)-N-phenyl-acetamide)

- 21906-35-4(1-(3-Iodophenyl)propan-2-one)

- 1805539-99-4(4-(Difluoromethyl)-5-iodo-3-nitropyridine-2-carboxaldehyde)

- 127949-87-5(1-(2-Propen-1-yl) hydrogen N-[(phenylmethoxy)carbonyl]-L-aspartate)

- 1794939-53-9(({[2-(trifluoromethyl)phenyl]methyl}carbamoyl)methyl 2,4-difluorobenzoate)

- 1213908-11-2((1S)-1-(4-chloro-2-methylphenyl)ethan-1-amine)

- 556006-93-0(3-cyclopentyl-6-hydroxy-2-sulfanyl-3,4-dihydropyrimidin-4-one)

- 1545421-16-6(3H-1,2,4-Triazole-3-thione, 5-cyclopentyl-4-cyclopropyl-2,4-dihydro-)

- 910444-15-4(3-amino-2-(4-phenylphenyl)methylpropanoic acid)

- 2825011-29-6(6,6-dimethyl-hexahydro-1H-[1,3]oxazolo[3,4-a]pyridin-3-one)